Product packaging for Salicylihalamide A(Cat. No.:CAS No. 198481-99-1)

Salicylihalamide A

Cat. No.: B1205235
CAS No.: 198481-99-1
M. Wt: 439.5 g/mol
InChI Key: VFCUJHFLFHQCRD-PFIOQAQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salicylihalamide A (CAS: 198481-99-1) is a novel secondary metabolite first isolated from the marine sponge Haliclona sp. It possesses a distinctive medium-sized salicylate macrolide structure and a highly unsaturated dienylenamide side chain . This compound has attracted significant interest due to its potent cytotoxicity in the NCI 60-cell line human tumor assay, demonstrating a mean GI50 value of 15 nM . The unique mean-graph profile from the NCI's COMPARE analysis suggests a novel mechanism of action distinct from other known antitumor agents . Subsequent pharmacological studies have identified this compound as a potent and selective inhibitor of mammalian vacuolar-type (H+)-ATPase (V-ATPase) . Its mechanism is distinct from classical V-ATPase inhibitors like bafilomycin, as it does not compete for the same binding site . Research indicates that this compound specifically targets the V0 domain of the enzyme, inhibiting ATPase activity without affecting the ATP hydrolysis of the dissociated V1 sector, and can cause a unique redistribution of cytosolic V1 subunits . The scarcity of the compound from natural sources has spurred considerable efforts in total synthesis to enable further biological studies . This compound is a valuable chemical tool for probing V-ATPase function in cancer cell biology and for investigating novel oncotherapeutic pathways. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33NO5 B1205235 Salicylihalamide A CAS No. 198481-99-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

198481-99-1

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

IUPAC Name

(2Z,4Z)-N-[(E)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide

InChI

InChI=1S/C26H33NO5/c1-3-4-5-6-16-24(30)27-17-10-14-21-18-23(29)19(2)11-7-8-12-20-13-9-15-22(28)25(20)26(31)32-21/h4-10,13,15-17,19,21,23,28-29H,3,11-12,14,18H2,1-2H3,(H,27,30)/b5-4-,8-7+,16-6-,17-10+/t19-,21-,23+/m0/s1

InChI Key

VFCUJHFLFHQCRD-PFIOQAQVSA-N

SMILES

CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O

Isomeric SMILES

CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C[C@H]([C@H](C/C=C/CC2=C(C(=CC=C2)O)C(=O)O1)C)O

Canonical SMILES

CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O

Synonyms

salicylihalamide A
salicylihalamide B
salicylihalamide-A

Origin of Product

United States

Isolation and Structural Elucidation of Salicylihalamide a

Marine Organism Source Identification

Salicylihalamide A was first identified and isolated from a marine sponge belonging to the genus Haliclona. mdpi.comacs.orgresearchgate.netbiologists.commurdoch.edu.aumdpi.com This discovery underscored the rich biodiversity of marine organisms as a source for novel bioactive compounds.

Original Isolation Methodology

Initial Structural Assignment and Subsequent Revisions of Absolute Configuration

The structural elucidation of this compound was initially accomplished through comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic analyses. acs.org The absolute stereochemistry was first assigned using Mosher ester derivatives. acs.org However, subsequent research, notably by the De Brabander group, led to a revision of the initially assigned absolute configuration for both salicylihalamides A and B. mdpi.comacs.orgresearchgate.net This revision was facilitated by a reinterpretation of Mosher ester data and the successful enantioselective total synthesis of the compound, which identified an error in the initial priority order assignment during esterification. acs.org The corrected absolute configuration for natural (-)-salicylihalamide A has been established as 12S, 13R, 15S. acs.orgthieme-connect.com

Biosynthesis of Salicylihalamide a

Proposed Biosynthetic Pathway Hypotheses

Currently, there are no explicitly detailed or widely accepted proposed biosynthetic pathway hypotheses for Salicylihalamide A. Its complex macrocyclic structure, incorporating a salicylate (B1505791) core and a polyunsaturated enamide side chain, suggests a polyketide or hybrid polyketide-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic origin, a common mechanism for the production of such complex natural products in microorganisms and marine organisms nsf.gov. However, the precise assembly of its unique structural features, including the macrolactone ring formation and the installation of the specific enamide side chain, remains speculative without dedicated biosynthetic studies. Research into related macrocyclic salicylate congeners has alluded to shared biosynthetic strategies, but specific details for this compound are lacking acs.org.

Precursor Incorporation Studies

No specific studies detailing the incorporation of labeled precursors into this compound by the producing marine sponge have been reported in the available literature. Such studies are crucial for experimentally verifying proposed biosynthetic routes by tracing the metabolic fate of isotopically labeled building blocks (e.g., acetate, propionate, amino acids) within the organism. The absence of such data means that the precise origins of the carbon skeleton and functional groups of this compound are not yet experimentally confirmed.

Enzymatic Considerations in Biosynthesis

The specific enzymes involved in the biosynthesis of this compound have not been identified. Given its structural complexity, it is hypothesized that a dedicated set of enzymes, likely encoded by a specific gene cluster within the sponge's associated microbiome or the sponge itself, would be responsible for its production. These enzymes would likely include those involved in polyketide chain assembly (e.g., PKS modules), cyclization (e.g., macrolactonization enzymes), and the formation of the characteristic enamide side chain. However, without genomic or proteomic investigations targeting the biosynthesis of this compound, the precise enzymatic machinery remains unknown.

Total Synthesis and Stereochemical Aspects of Salicylihalamide a

Seminal Total Synthesis Strategies.acs.orgacs.orgnih.govproquest.comacs.org

The initial total syntheses of Salicylihalamide A established key strategic approaches that have been refined and built upon by subsequent research. A pivotal moment in the study of this molecule was the first total synthesis by De Brabander and coworkers, which not only successfully constructed the complex architecture but also led to the revision of the initially proposed absolute configuration of the natural product to the now accepted 12S, 13R, 15S configuration. acs.orgacs.orgresearchgate.net These early syntheses grappled with three primary challenges: the formation of the 12-membered macrocycle, the stereocontrolled installation of three chiral centers, and the construction and attachment of the sensitive dienyl amide side chain. proquest.comacs.org

Ring-Closing Metathesis (RCM) Approaches for Macrocycle Formation.acs.orgacs.orgnih.govacs.orgacs.org

Ring-Closing Metathesis (RCM) has been the dominant strategy for the formation of the C9-C10 alkene bond within the 12-membered macrocyclic core of this compound. acs.orgacs.org This powerful reaction, which typically involves the intramolecular cyclization of a diene precursor, has been employed in the majority of total and formal syntheses. acs.orgwikipedia.org The choice of catalyst and the nature of protecting groups on the salicylic (B10762653) acid moiety have been shown to significantly influence the efficiency and, crucially, the E/Z selectivity of the resulting double bond. acs.orgnih.gov

Early syntheses demonstrated that first-generation Grubbs catalysts could effectively catalyze the ring closure, often providing a favorable E/Z ratio. acs.orgrsc.org For instance, De Brabander's synthesis achieved a remarkably high E-selectivity in the RCM step, which was a key factor in their successful route. researchgate.netnih.gov Conversely, studies have shown that second-generation ruthenium catalysts, while highly active, may lead to lower E/Z ratios in this specific system. acs.orgnih.gov Furthermore, the substitution pattern on the remote phenolic group of the cyclization precursor can impact the stereochemical outcome of the RCM reaction. acs.orgnih.gov

Research Group/StrategyRCM CatalystE/Z RatioKey Findings
De Brabander, et al.Grubbs' First GenerationHighly E-selectiveAchieved a highly selective cyclization, crucial for the total synthesis and stereochemical revision. researchgate.netnih.gov
Fürstner, et al.Grubbs' Second GenerationVariableNoted that protecting groups at the phenolic OH group influenced the E/Z ratio of the macrocyclization. nih.gov
Georg, et al.Grubbs' First Generation7:3Demonstrated that protection of the phenol (B47542) was necessary for a smooth RCM reaction in their specific substrate. acs.org

Strategies for Dienyl Amide Side Chain Construction.acs.orgacs.orgnih.govacs.org

The construction of the N-acyl enamine (enamide) side chain posed a significant synthetic challenge due to its potential lability. nih.gov Several distinct and innovative strategies have been developed to install this crucial functionality.

One of the earliest and most efficient methods involved the addition of an organocuprate to an alkenyl isocyanate intermediate. nih.govacs.org Specifically, a (1Z,3Z)-hexadienylcuprate, generated in situ, was added to an E-alkenyl isocyanate derived from the macrocyclic core to furnish the complete side chain. nih.govacs.orgnih.gov

Another successful approach has been the use of transition metal-catalyzed cross-coupling reactions. A stereocontrolled method was developed utilizing a copper-promoted C-N coupling of vinyl iodides with a protected maleimide (B117702) hemiaminal. acs.org This was followed by further transformations, including a Wittig olefination, to yield the characteristic side chains for both this compound and B. acs.org In a different synthesis, a CrCl2-mediated reaction was used to create a vinyl iodide, which then underwent a copper-catalyzed cross-coupling with a (Z,Z)-configured carboxamide to form the enamide moiety. nih.gov

A third strategy involved a reductive acylation of a nitrile compound, which contained an advanced macrocyclic intermediate, to directly generate the desired enamide moiety. proquest.com

Stereocontrolled Synthesis Methodologies.acs.orgacs.orgproquest.comacs.org

Establishing the three contiguous stereocenters (12S, 13R, 15S) in a controlled manner has been a central aspect of all total syntheses of this compound. acs.org

Chiral Pool Synthesis : A common and effective strategy has been to start from readily available chiral molecules. Commercially available carbohydrates such as diacetone-D-glucose and L-rhamnose have served as starting materials for the enantioselective syntheses of (+)-Salicylihalamide A and the natural (-)-Salicylihalamide A, respectively. acs.orgproquest.com This approach embeds the required stereochemistry from the outset.

Asymmetric Catalysis : Asymmetric hydrogenation has been employed to set key stereocenters. For example, the hydrogenation of β-keto esters catalyzed by ruthenium complexes bearing chiral ligands like (S)-BINAP was a key step in one concise total synthesis, establishing the required stereochemistry with high fidelity. nih.gov

Substrate-Controlled Reactions : Diastereoselective reactions have also been used, where the existing chirality in the molecule directs the stereochemical outcome of subsequent transformations. The Mitsunobu reaction has been utilized to couple the chiral fragment with the aromatic piece, proceeding with the expected inversion of stereochemistry at the C15 center. proquest.comacs.org Additionally, Evans aldol (B89426) reactions have been used to extend the carbon chain while controlling the stereochemistry. acs.org

Formal Total Syntheses.acs.orgacs.org

Another distinct formal synthesis bypassed the common RCM strategy for ring formation. Instead, it employed a key Stille coupling between a chiral stannane (B1208499) and a benzyl (B1604629) bromide to assemble the macrocycle precursor, followed by a base-induced macrolactonization to form the 12-membered ring. acs.orgnih.gov This macrolactone was then converted into two different known intermediates of this compound and B. acs.orgacs.org

Enantioselective Synthesis Approaches.acs.orgacs.orgproquest.com

The synthesis of specific enantiomers of this compound has been a primary goal, leading to the confirmation and correction of the natural product's absolute stereochemistry. proquest.com The enantioselective total synthesis of (+)-Salicylihalamide A by De Brabander and coworkers resulted in a product with optical rotation opposite to the natural isolate, leading to the reassignment of the natural product's configuration as (12S, 13R, 15S). acs.orgresearchgate.net

These enantioselective syntheses have heavily relied on the chiral pool approach. Syntheses of (+)-Salicylihalamide A, the enantiomer of the natural product, have commenced from the inexpensive D-sugar, diacetone-D-glucose. proquest.com Conversely, the synthesis of the naturally occurring (-)-enantiomer was achieved starting from L-rhamnose. proquest.com These routes provide unambiguous control over the absolute stereochemistry of the final product. Asymmetric catalytic methods, such as the BINAP-Ru catalyzed hydrogenation, have also been instrumental in achieving enantiocontrol. nih.gov

Challenges and Innovations in Synthetic Methodology.acs.orgacs.org

The synthesis of this compound has been a fertile ground for both encountering challenges and fostering innovation. A primary challenge has been the control of geometry in the C9-C10 double bond during the RCM reaction. acs.org While often successful, the reaction's selectivity can be sensitive to catalyst choice and substrate structure, sometimes yielding mixtures of E and Z isomers that require separation. acs.org The construction of the dienyl amide side chain also presented difficulties due to the sensitivity of the final enamide functionality. acs.orgnih.gov

In response to these challenges, significant innovations have emerged. The successful application of RCM to form a medium-sized, 12-membered benzolactone ring was a key innovation in itself and has become the benchmark strategy. acs.orgacs.org The development of diverse and clever methods for constructing the side chain, from organocuprate additions to copper-catalyzed couplings, showcases the ingenuity of synthetic chemists. acs.orgnih.gov

Perhaps one of the most notable innovations was the exploration of entirely different cyclization strategies. Seeking an alternative to the dominant RCM approach, a synthesis of the macrocyclic core was developed based on an intramolecular Suzuki coupling to form the C10-C11 bond. acs.org This novel retrosynthetic disconnection demonstrates the ongoing effort to develop new and powerful methods for the construction of complex molecular architectures. acs.org

Chemical Modification and Analogue Synthesis of Salicylihalamide a

Convergent and Divergent Synthetic Strategies for Libraries

The synthesis of diverse chemical libraries based on natural product scaffolds like Salicylihalamide A is crucial for structure-activity relationship (SAR) studies and the identification of novel therapeutic agents. Both convergent and divergent synthetic strategies offer distinct advantages in efficiently generating such libraries by enabling systematic structural modifications.

Convergent Synthetic Strategies

Convergent synthesis involves the preparation of several complex molecular fragments, which are then coupled in the later stages of the synthesis. This approach is highly effective for library generation as it allows for the independent synthesis and variation of different molecular segments. For this compound, a convergent strategy typically involves the separate synthesis of the macrolactone core and the enamide-containing side chain, followed by their union rsc.orgresearchgate.netnih.gov.

Fragment Assembly: Key fragments, such as the macrolactone precursor and the enamide side chain, can be synthesized with variations in their structures. For instance, different diene or isocyanate precursors can be employed to construct a range of enamide side chains rsc.orgresearchgate.netnih.gov. These diverse side chains can then be coupled to a common macrolactone intermediate.

Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, are powerful tools for joining these pre-formed fragments rsc.orgacs.orgresearchgate.net. By systematically varying the coupling partners, a library of analogues can be rapidly assembled.

Phenolic Group Modifications: Convergent strategies can also incorporate modifications at the phenolic position of the macrolactone core, which has been shown to influence biological activity and synthetic outcomes acs.org.

Divergent Synthetic Strategies

Divergent synthesis begins with a common, advanced intermediate and systematically modifies it through a series of branching reactions to produce a series of related compounds. This strategy is efficient for exploring modifications at specific positions within a pre-established molecular framework.

Modification of Key Intermediates: A common intermediate, such as a functionalized macrolactone precursor or a late-stage linear precursor to the macrolactone, can serve as the starting point for divergent synthesis.

Functional Group Transformations: Diversity can be introduced by performing various functional group transformations on this common intermediate. Examples include:

Lactam and Aza-Analogues: The synthesis of lactam or aza-analogues, such as 15-aza-salicylihalamide A, can be achieved by modifying the ester linkage of the macrolactone or incorporating nitrogen atoms into the ring system from a common precursor researchgate.netresearchgate.netrmit.edu.au.

Phenolic Substitutions: Modifications at the phenolic hydroxyl group, such as fluorination or other substitutions, can be explored divergently from a common intermediate bearing this functionality acs.orgacs.org.

Side Chain Elaboration: While often part of convergent strategies, divergent approaches can also involve modifying a pre-attached side chain or its precursor.

Ring-Closing Metathesis (RCM): RCM is a pivotal reaction for forming the macrolactone ring of this compound researchgate.netnih.govacs.orgresearchgate.net. Divergent strategies can leverage RCM by preparing a diverse set of acyclic precursors that, upon cyclization, yield a library of macrolactones with variations at different positions.

Click Chemistry: The use of click reactions, for instance, on a terminal alkyne moiety within a precursor, allows for the rapid and efficient introduction of diverse functionalities rsc.org.

Data Table: Representative Analogues and Modifications Accessible via Library Synthesis Strategies

Analogue Type/ModificationStrategy TypeKey Modification/FeatureSynthetic Approach Example
Enamide Side Chain Variants ConvergentVariation in diene/isocyanateCoupling diverse side chain precursors to macrolactone core rsc.orgresearchgate.netnih.gov
Lactam Analogues DivergentEster to amide linkagePhotochemical acylation and RCM to form macrolactam researchgate.netresearchgate.netrmit.edu.au
Aza-Analogues DivergentIncorporation of nitrogen into the macrolactone ringSynthesis of 15-aza-salicylihalamide A analogue rmit.edu.au
Phenolic Group Derivatives Divergent/ConvergentSubstitution (e.g., fluorination) at phenolic positionSynthesis of fluorinated analogues acs.org, influence on RCM acs.org
Core Macrolactone Variations Convergent/DivergentAlterations in ring size or functionalizationRCM of diverse acyclic precursors acs.orgresearchgate.net
Click Chemistry Derivatives DivergentIntroduction of diverse groups via click reactionReaction on a terminal alkyne precursor rsc.org

This structured approach allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of analogues with enhanced or novel biological activities.

Compound Names Mentioned:

this compound

Salicylihalamide B

Saliphenylhalamide (B1253270) (SaliPhe)

15-aza-salicylihalamide A analogue

Lactam analogue of this compound

Structure Activity Relationship Sar Studies of Salicylihalamide a and Its Analogues

Impact of Macrolactone Ring Modifications

The 12-membered macrolactone ring is a defining structural feature of Salicylihalamide A rmit.edu.aursc.orgresearchgate.net. SAR studies indicate that while this macrocyclic scaffold is essential, minor modifications to the ring are generally tolerated without a significant loss of cytotoxic activity rmit.edu.au. For instance, the synthesis of a lactam analogue, 15-aza-salicylihalamide A, where the ester linkage of the macrolactone was replaced by an amide, demonstrated potent antiproliferative effects against human leukemia cell lines nih.gov. This substitution to a macrolactam potentially enhances the stability of the macrocyclic system, contributing to sustained biological activity rmit.edu.aunih.gov. The construction of this macrolactone core, often achieved through ring-closing metathesis (RCM), remains a key focus in synthetic efforts nih.govrsc.orgresearchgate.netacs.org. However, research also suggests that overly simplified macrolactone scaffolds may not fully replicate the activity of the natural product, underscoring the importance of the specific macrocyclic architecture researchgate.net.

Table 1: Impact of Macrolactone Ring Modifications

Analogue DescriptionKey ModificationBiological ActivityReference
This compound (Natural Product)12-membered macrolactonePotent cytotoxicity, V-ATPase inhibition rmit.edu.auacs.orgnih.govresearchgate.net
15-aza-salicylihalamide AMacrolactam (aza-analogue)Potent antiproliferative effects against leukemia cell lines nih.gov
Simplified Macrolactone AnaloguesLess complex scaffoldWeak cytotoxicity; may not replace natural product macrocycle researchgate.net

Role of the Dienyl Amide Side Chain

The dienyl amide side chain is recognized as a critical determinant of this compound's biological activity rmit.edu.auresearchgate.netresearchgate.netescholarship.orgresearchgate.net. SAR investigations have specifically highlighted the importance of this moiety, partly due to its inherent chemical instability researchgate.net. Modifications to the enamide side chain have been shown to be critical for the compound's efficacy as a V-ATPase inhibitor biologists.com. Experimental evidence demonstrates that the removal of the enamide side chain in synthetic analogues leads to a dramatic reduction in biological activity escholarship.org. Furthermore, analogues lacking the enamide moiety altogether were found to be devoid of cytotoxicity, confirming its essential role researchgate.net. While certain N-acyl modifications on the enamide did not significantly alter inhibition properties, attempts to introduce other functional groups (e.g., biotin, farnesyloxy, cholesteryloxy) at this position resulted in a substantial increase in IC50 values, indicating that the specific chemical nature of the side chain is crucial and simple functionalization may not suffice biologists.com. Synthetic approaches to incorporate this side chain have employed various methodologies, including the addition of hexadienyllithium or hexadienylcuprate to isocyanates, or acylation reactions, with varying degrees of stereochemical control and yield acs.org.

Table 2: Role of the Dienyl Amide Side Chain

Analogue DescriptionKey ModificationBiological ActivityReference
This compound (Natural Product)Dienyl amide side chainPotent cytotoxicity, V-ATPase inhibition rmit.edu.auresearchgate.netresearchgate.netescholarship.org
Analogue II (Enamide Removed)Absence of enamide side chainDramatically reduced biological activity escholarship.org
Analogues with modified side chainsFunctionalization of side chainIncreased IC50 values (reduced potency) biologists.com
Analogues lacking enamideTruncated or absent enamideLack of cytotoxicity researchgate.net

Influence of Salicylate (B1505791) Moiety Substitutions

The salicylate moiety forms a fundamental part of the this compound structure acs.orgnih.govresearchgate.net. General SAR studies on salicylates reveal that modifications to the aromatic ring, the carboxyl group, or the phenolic hydroxyl group can significantly influence a compound's potency and toxicity pharmacy180.com. The synthesis of this compound analogues often commences with precursors incorporating the salicylate structure, such as 2,6-dihydroxybenzoic acid nih.gov. Notably, research involving fluorinated analogues of this compound has demonstrated potent V-ATPase inhibitory activities acs.orgnih.gov. These findings suggest that substitutions on the salicylate aromatic ring, such as the introduction of fluorine atoms, can preserve or even enhance the compound's pharmacological properties, positioning these modified structures as potential drug candidates acs.orgnih.gov.

Table 3: Influence of Salicylate Moiety Substitutions

Analogue DescriptionKey ModificationBiological ActivityReference
This compound (Natural Product)Salicylate moietyPotent cytotoxicity, V-ATPase inhibition acs.orgnih.govresearchgate.net
Fluorinated AnaloguesFluorine substitution on salicylate ringPotent V-ATPase inhibitors acs.orgnih.gov

Stereochemical Determinants of Biological Activity

Stereochemistry is a critical factor influencing the biological activity of this compound and its derivatives nih.gov. The successful total synthesis of both enantiomers of this compound has not only provided access to these compounds but also led to a revision of the absolute configuration previously assigned to the natural product nih.gov. This highlights the importance of precise stereochemical control in synthetic efforts for accurate biological evaluation. Studies involving truncated analogues have indicated that specific stereocenters, particularly those affecting the conformation of the macrolactone ring, can significantly impact activity rsc.orgresearchgate.net. For instance, an intermediate in the synthesis of truncated salicylihalamides offered initial insights into structure-activity relationships, pointing to the role of stereochemistry researchgate.net. Furthermore, the synthesis of a lactam analogue reported an E:Z ratio of 87:13 for the macrocyclic double bond, with the major E-isomer demonstrating potent activity nih.gov. This observation suggests that the stereochemistry of the macrocyclic double bond also plays a role in maintaining biological efficacy.

Table 4: Stereochemical Determinants of Biological Activity

Analogue DescriptionStereochemical FeatureBiological ActivityReference
This compound (Natural Product)Specific absolute configuration (revised)Potent cytotoxicity, V-ATPase inhibition nih.gov
Lactam AnalogueE:Z ratio of macrocyclic double bond (87:13)Potent activity (major E-isomer) nih.gov
Truncated AnaloguesStereocenters influencing conformationVaried activity (insights into SAR) rsc.orgresearchgate.net

Development of Minimal Pharmacophores

This compound is recognized for its potent antitumor activity and a degree of structural simplicity, making it an attractive lead compound for drug development acs.orgnih.govnih.gov. SAR studies are instrumental in identifying the minimal structural elements, or pharmacophore, responsible for its V-ATPase inhibitory capacity researchgate.netbiologists.com. Key components contributing to this pharmacophore include the salicylate moiety and the dienyl amide side chain acs.orgnih.govresearchgate.netescholarship.org. The salicylate core provides a foundational scaffold, while the enamide side chain is critical for cytotoxicity researchgate.net. The macrolactone ring acts as a scaffold that correctly positions these functional groups; while modifications are often tolerated, overly simplified ring structures may not fully replicate the biological activity rmit.edu.auresearchgate.net. This compound's distinct binding to the V0 domain of the V-ATPase, differing from other known inhibitors, suggests a unique pharmacophore interaction nih.gov. The ongoing development of analogues, encompassing fluorinated derivatives and simplified structures, aims to optimize potency, selectivity, and pharmacokinetic profiles, thereby refining the understanding of the minimal pharmacophore required for potent V-ATPase inhibition and cytotoxic effects acs.orgnih.govnih.govresearchgate.net.

Compound List

Biological Activities of Salicylihalamide a in Vitro and Pre Clinical Models

General Cellular Cytotoxicity (e.g., against tumor cell lines)

Salicylihalamide A has demonstrated significant antiproliferative activity across a broad spectrum of human tumor cell lines. Studies have reported its efficacy against various cancer types, including breast, lung, and colon cancer cells nih.gov. The compound's potency is often quantified by its half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to inhibit cell growth by 50%. Research has shown that this compound exhibits IC50 values in the nanomolar range, typically between 48.8 nM and 153.9 nM, depending on the specific cell line tested nih.gov. This potent cytotoxicity suggests its potential as an anticancer agent.

Table 1: Cytotoxic Activity of this compound Against Various Human Tumor Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HOSOsteosarcoma48.8 ± 5.7 nih.gov
NCI-H460Lung52.9 ± 6.9 nih.gov
SK-MES-1Lung76.4 ± 32.2 nih.gov
NCI-H1299Lung77.2 ± 13.1 nih.gov
SW-480Colon424.6 ± 73.2 nih.gov
A549Lung145.6 ± 2.1 nih.gov
MDA-MB-231Breast179.8 ± 57.4 nih.gov
MCF-7Breast155.5 ± 22.8 nih.gov
SK-MEL-5Melanoma105.9 ± 9.6 nih.gov
A2058Melanoma153.9 ± 14.9 nih.gov
SK-MEL-28Melanoma98.5 ± 17.2 nih.gov
HT-29Colon89.9 ± 10.6 nih.gov
MCF-7/DoxBreast160.0 ± 3.3 nih.gov

Note: IC50 values are presented as average ± standard deviation from multiple experiments.

Selective Inhibition of Mammalian Vacuolar (H+)-ATPase (V-ATPase)

This compound is recognized for its specific inhibition of mammalian V-ATPases, distinguishing it from inhibitors that affect V-ATPases in other organisms like yeast or fungi nih.govpsu.eduresearchgate.netcancer.gov. Its mechanism of action involves binding to the V0 sector of the V-ATPase complex, a site distinct from the binding sites of classic V-ATPase inhibitors such as bafilomycin A1 and concanamycin (B1236758) nih.govresearchgate.netpsu.edu. By binding to the V0 domain, this compound disrupts proton translocation, thereby inhibiting the ATP hydrolysis activity of the holoenzyme nih.gov. This targeted inhibition is crucial for its observed biological effects, particularly its impact on cellular pH regulation.

Effects on Cellular Processes and Organelle Function

The inhibition of V-ATPase by this compound has cascading effects on various cellular functions and organelle dynamics.

V-ATPases are indispensable for maintaining the acidic pH within lysosomes, which is critical for the activity of lysosomal enzymes and the proper functioning of lysosomal degradation pathways researchgate.netcsic.esnih.govelifesciences.org. Inhibition of V-ATPase by this compound leads to an increase in lysosomal pH, impairing lysosomal acidification nih.govelifesciences.orgresearchgate.net. This disruption can affect lysosomal dynamics, including organelle maturation and biogenesis, and has been linked to altered cellular processes such as autophagy nih.govresearchgate.netacs.org. In some contexts, impaired lysosomal acidification can lead to an accumulation of autophagosomes due to a block in autophagosome-lysosome fusion acs.orgnih.gov.

A primary consequence of V-ATPase inhibition by this compound is the disruption of intracellular pH homeostasis nih.govcsic.es. V-ATPases are key regulators of pH in various cellular compartments, including the cytoplasm, endosomes, and lysosomes csic.escsic.es. By blocking proton pumping, this compound leads to an increase in the pH of these compartments. This alkalinization can disrupt numerous pH-dependent cellular processes essential for cell survival and function, particularly in cancer cells that often rely on altered pH for proliferation and survival csic.escsic.es.

This compound's effect on autophagy is complex and context-dependent. While V-ATPase inhibitors are often used to study autophagy due to their role in lysosomal acidification, which is necessary for autophagic flux, their direct impact on autophagic pathways can vary nih.govrupress.orgnih.gov. Some studies suggest that V-ATPase inhibition can impair autophagosome-lysosome fusion, leading to an accumulation of autophagosomes, a hallmark of inhibited autophagic flux acs.orgnih.gov. However, other research indicates that this compound can induce specific forms of LC3 lipidation, a marker of autophagy, even in cells deficient in canonical autophagy, suggesting a role in non-canonical autophagy pathways rupress.orgbiorxiv.org. The precise modulation of autophagic pathways by this compound is an area of ongoing investigation.

This compound's cytotoxicity profile exhibits distinct characteristics when compared to other V-ATPase inhibitors. While it is a potent inhibitor of mammalian V-ATPases, it does not inhibit V-ATPases from yeast or fungi, indicating a degree of selectivity nih.govpsu.eduresearchgate.netcancer.gov. Furthermore, this compound interacts with the V0 sector of the V-ATPase through a binding site different from that of bafilomycin A1 or concanamycin nih.govresearchgate.netpsu.edu. This difference in binding mechanism may contribute to its unique pharmacological profile. Studies have also suggested that this compound and its analogs may exhibit a more favorable toxicity profile compared to earlier V-ATPase inhibitors like bafilomycin A1 . For instance, some analogs have shown differential effects on normal versus tumorigenic human mammary epithelial cells, suggesting potential for selective targeting nih.gov.

Molecular and Cellular Mechanism of Action of Salicylihalamide a

Specific Binding Site Identification within V-ATPase

Research has identified the specific binding site of Salicylihalamide A within the complex structure of the V-ATPase.

Studies utilizing purified bovine brain V-ATPase and its dissociated V1 and V0 sectors have pinpointed the binding site for this compound to be within the V0 domain. nih.govsemanticscholar.org The V0 sector is the integral membrane portion of the V-ATPase responsible for proton translocation across the membrane. nih.gov this compound inhibits the holoenzyme's ATPase activity by directly targeting this V0 domain. nih.govresearchgate.net It does not, however, inhibit the ATP hydrolysis activity of the dissociated, cytosolic V1 sector. nih.govsemanticscholar.org

The binding site of this compound on the V-ATPase is notably different from that of other classic inhibitors like bafilomycins and concanamycins. nih.gov Competition experiments have demonstrated that this compound does not compete with bafilomycin or concanamycin (B1236758) for binding to the V-ATPase, indicating a distinct recognition site. nih.govsemanticscholar.orgbiologists.com While bafilomycins and concanamycins are known to bind to subunit c within the V0 domain, this compound targets a different, yet to be precisely defined, site within the same V0 sector. biologists.comnih.gov This distinction is further highlighted by the fact that this compound and related benzolactone enamides inhibit mammalian V-ATPases but are ineffective against those from fungal sources, a selectivity not observed with bafilomycins and concanamycins. semanticscholar.orgbiologists.com

Molecular Events Consequent to V-ATPase Inhibition

The inhibition of the V-ATPase by this compound triggers a series of specific molecular events that disrupt the normal function and regulation of the enzyme.

A remarkable and distinct consequence of this compound treatment is the significant redistribution of the cytosolic V1 subunits of the V-ATPase. nih.gov It causes a dramatic shift of the soluble, cytosolic pool of V1 domains to a membrane-associated form. nih.govsemanticscholar.orgresearchgate.net This effect is not observed in cells treated with other V-ATPase inhibitors like bafilomycin, suggesting a unique mechanism of action for this compound that affects the assembly or stability of the V-ATPase complex. nih.govsemanticscholar.org

By binding to the V0 sector, this compound effectively inhibits the primary function of the V-ATPase: proton pumping. semanticscholar.org This inhibition disrupts the enzyme's ability to translocate protons across membranes, leading to a failure in acidifying intracellular organelles. scbt.com The inhibition of both the ATPase activity and the proton pumping activity by this compound has been confirmed in studies using purified bovine brain V-ATPase. semanticscholar.org

Downstream Cellular Responses to V-ATPase Dysfunction

The failure of V-ATPase to maintain acidic environments within organelles leads to a cascade of downstream cellular responses. V-ATPase dysfunction disrupts numerous cellular processes, including protein degradation, receptor-mediated endocytosis, and nutrient sensing. nih.govd-nb.info Inhibition of V-ATPase can trigger a cellular stress response, which may include the induction of autophagy as a survival mechanism at low inhibitor concentrations. nih.gov However, sustained or strong inhibition can lead to apoptosis (programmed cell death). nih.gov Furthermore, V-ATPase dysfunction has been linked to the impairment of the mTORC1 signaling pathway, which is a key regulator of cell growth and metabolism. nih.gov In some biological contexts, such as in the nematode C. elegans, the inactivation of V-ATPase and subsequent lysosomal dysfunction can trigger an innate immune response. nih.gov The disruption of pH homeostasis in organelles like the lysosome is a central aspect of these downstream effects. researchgate.net

Interactive Data Table: Effects of V-ATPase Inhibitors

InhibitorTarget DomainEffect on V1 Subunit DistributionCompetitive Binding with Bafilomycin
This compound V0Induces redistribution to membraneNo
Bafilomycin A1 V0 (subunit c)No significant changeN/A
Concanamycin A V0 (subunit c)No significant changeYes

Salicylihalamide a As a Chemical Biology Tool

Utility in Elucidating V-ATPase Biology

Salicylihalamide A serves as a critical chemical probe for understanding the multifaceted roles of V-ATPase in cellular physiology and disease acs.orgnih.govacs.org. Research has established SalA as a potent inhibitor of the V-ATPase, binding to its V0 sector and disrupting proton translocation researchgate.netasm.orgnih.gov. This inhibition affects critical functions regulated by V-ATPase, such as lysosomal acidification and cellular pH homeostasis nih.govmdpi.comcore.ac.uk.

Studies have utilized SalA to investigate the specific contributions of V-ATPase to various cellular processes. For instance, SalA has been employed to demonstrate that V-ATPase activity is essential for the uncoating and subsequent infection of human papillomavirus (HPV) by inhibiting endosomal acidification asm.org. Furthermore, SalA has been used to generate V-ATPase-resistant cell lines, which exhibit an overexpansion of lysosomal organelles, providing insights into the cellular adaptations to V-ATPase inhibition researchgate.netnih.gov. Its distinct binding site, different from other V-ATPase inhibitors like bafilomycin, allows for the exploration of unique inhibitory mechanisms and the characterization of different V-ATPase isoforms biologists.compsu.edu.

Future Research Directions for Salicylihalamide a

Exploration of Additional Biological Targets

Salicylihalamide A primarily functions by inhibiting V-ATPases, which are critical proton pumps involved in maintaining pH homeostasis across various cellular compartments and extracellular spaces csic.esmdpi.commdpi.com. Beyond their established roles in bone resorption and cancer cell proliferation, invasion, and metastasis, V-ATPases are implicated in a wide array of cellular processes, including intracellular trafficking, endocytosis, autophagy, and immune responses csic.escancer.govmdpi.comthno.orgmdpi.com. Future research should focus on systematically investigating how SaliA and its analogues modulate these other V-ATPase-dependent cellular functions. This exploration could uncover novel therapeutic applications for SaliA in a broader spectrum of diseases where V-ATPase dysregulation plays a significant role, potentially expanding its utility beyond oncology and bone disorders.

Development of Highly Selective V-ATPase Isoform Inhibitors

Mammalian V-ATPases are complex molecular machines composed of multiple subunits and exist in various isoforms, each potentially having distinct tissue distributions and physiological functions csic.es. While this compound and its derivatives, such as saliphenylhalamide (B1253270) (SaliPhe), have demonstrated selectivity for mammalian V-ATPases over fungal counterparts cancer.govresearchgate.netpsu.edumdpi.com, achieving higher selectivity among the different mammalian V-ATPase isoforms remains a critical goal. Developing inhibitors that can specifically target particular isoforms could significantly enhance therapeutic efficacy and minimize off-target effects, leading to improved safety profiles and more precise therapeutic interventions cancer.govresearchgate.net. Future research should therefore prioritize the design and synthesis of novel SaliA analogues tailored for high affinity and specificity towards specific V-ATPase isoforms implicated in particular disease pathologies.

Investigation of Synergistic Effects with Other Research Compounds

Preliminary research has indicated promising synergistic effects when salicylihalamide derivatives are combined with other therapeutic agents. For instance, a derivative of SaliA, RTA 203, demonstrated a striking synergistic effect with paclitaxel (B517696) (Taxol) in cancer cell lines researchgate.netbiologists.com. Furthermore, SaliA has shown potential in sensitizing resistant tumor cells to conventional chemotherapy and radiation . Saliphenylhalamide (SaliPhe) has also exhibited enhanced antiviral efficacy when administered alongside compounds like obatoclax and gemcitabine (B846) . Future research should systematically investigate combinations of SaliA or its optimized analogues with a range of other established and experimental therapeutic compounds across various disease models. Such studies are crucial for identifying optimal synergistic combinations that could improve treatment outcomes, overcome drug resistance, and potentially reduce the dosage and toxicity of individual agents.

Elucidation of Complete Biosynthetic Pathway

Evidence suggests that benzolactone enamides, including Salicylihalamide, may originate from bacterial endosymbionts rather than their host organisms semanticscholar.org. Genomic and computational analyses have begun to identify related biosynthetic gene clusters, hinting at the complex enzymatic machinery involved in their production semanticscholar.org. A comprehensive understanding of the complete biosynthetic pathway for this compound is a critical future research direction. This knowledge could enable metabolic engineering strategies for enhanced production of SaliA or its precursors, making them more accessible for research and development. Furthermore, the identification and characterization of novel biosynthetic enzymes could lead to new biotechnological applications.

Pre-clinical Research on Disease Models

While this compound and its analogues have demonstrated significant activity in various cell-based assays, comprehensive evaluation in relevant preclinical disease models is essential to validate their therapeutic potential psu.edumdpi.comsmolecule.comnih.govd-nb.info. For example, saliphenylhalamide (SaliPhe) has shown efficacy in inhibiting osteoclastic bone resorption in a mouse model of osteolysis thno.orgmdpi.com. Future research must extend these investigations to robust preclinical models for cancer and viral infections. Such studies are vital for establishing the efficacy, pharmacokinetics, pharmacodynamics, and safety profiles of SaliA and its optimized analogues, thereby providing the necessary scientific evidence to guide their progression towards clinical translation.

Compound List:

this compound (SaliA)

Saliphenylhalamide (SaliPhe)

Obatoclax

Gemcitabine

Paclitaxel (Taxol)

Bafilomycin A1

Concanamycin (B1236758) A

Lobatamide

Oximidine

Cruentaren A

Apicularen A

Archazolid

NIK-12,192

Enoxacin

Bis-enoxacin

Iejimalides (IEJLs)

Q & A

Q. What experimental models are most appropriate for preliminary evaluation of Salicylihalamide A’s bioactivity?

Methodological Answer: Begin with in vitro assays using cancer cell lines (e.g., NCI-60 panel) to assess cytotoxicity. Pair these with V-ATPase inhibition assays to confirm target specificity. Include positive controls (e.g., bafilomycin A1) and generate dose-response curves to calculate IC50 values. Validate reproducibility by repeating experiments in triplicate .

Q. How should researchers ensure the purity of synthesized this compound?

Methodological Answer: Employ analytical HPLC (≥95% purity threshold) and NMR spectroscopy (comparison to published spectra) for structural confirmation. Use high-resolution mass spectrometry (HRMS) to verify molecular weight. Document all chromatographic conditions (column type, mobile phase) and spectral data in supplementary materials .

Q. What are the standard protocols for assessing this compound’s stability in biological matrices?

Methodological Answer: Conduct stability studies in relevant media (e.g., plasma, PBS) at 37°C. Use LC-MS/MS to quantify degradation over 24–72 hours. Include controls for photodegradation and oxidative stability. Report half-life (t1/2t_{1/2}) and degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Methodological Answer: Perform a systematic meta-analysis comparing variables such as:

  • Cell line specificity (e.g., solid vs. hematologic tumors).
  • Assay conditions (incubation time, serum concentration).
  • Compound purity and solvent effects (DMSO vs. aqueous solubility). Normalize data using standardized reference compounds and apply statistical tests (e.g., ANOVA) to identify significant outliers .

Q. What strategies optimize the total synthesis of this compound to improve yield and scalability?

Methodological Answer: Focus on stereoselective synthesis of the macrolactone core using Sharpless epoxidation or enzymatic catalysis. Optimize protecting group strategies (e.g., TBS for hydroxyl groups) and leverage microwave-assisted reactions to reduce step count. Compare yields at each step via DOE (Design of Experiments) and publish full synthetic protocols with characterization data .

Q. How can computational methods enhance understanding of this compound’s binding dynamics with V-ATPase?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding poses, followed by molecular dynamics simulations (GROMACS) to assess stability over 100 ns. Validate predictions with mutagenesis studies on key V-ATPase residues (e.g., Arg735). Cross-reference results with cryo-EM data if available .

Q. What techniques are critical for elucidating off-target effects of this compound in complex biological systems?

Methodological Answer: Combine proteomics (SILAC labeling) and transcriptomics (RNA-seq) to identify differentially expressed proteins/genes. Validate hits via CRISPR-Cas9 knockout or siRNA silencing. Use pathway analysis tools (e.g., STRING, KEGG) to map mechanistic networks .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound bioactivity data?

Methodological Answer: Implement quality control (QC) protocols for each synthesis batch, including NMR, HPLC, and bioactivity checks. Use multivariate analysis (e.g., PCA) to correlate structural impurities with activity shifts. Publish raw data and QC metrics in open-access repositories .

Q. What statistical approaches are recommended for longitudinal studies on this compound’s efficacy in animal models?

Methodological Answer: Apply mixed-effects models to account for inter-individual variability. Use Kaplan-Meier survival curves for toxicity endpoints and Cox regression for hazard ratios. Pre-register analysis plans to mitigate bias .

Literature and Ethical Considerations

Q. How can researchers ensure comprehensive literature reviews on this compound while avoiding unreliable sources?

Methodological Answer: Prioritize primary literature from peer-reviewed journals (e.g., Journal of Natural Products, Marine Drugs). Use databases like SciFinder and Web of Science with filters for "review articles" or "clinical trials." Cross-validate claims with multiple sources and exclude non-peer-reviewed platforms (e.g., ) .

Q. What ethical guidelines apply to in vivo studies of this compound’s toxicity?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal experiments. Obtain approval from institutional ethics committees (IACUC) and document housing conditions, sample sizes, and humane endpoints. Publish negative results to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.